7-(2-Hydroxyethylcarbamoyl)tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid
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Overview
Description
7-(2-Hydroxyethylcarbamoyl)tricyclo[32202,4]non-8-ene-6-carboxylic acid is a complex organic compound known for its unique tricyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(2-Hydroxyethylcarbamoyl)tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid typically involves multiple steps. The starting materials and specific reaction conditions can vary, but a common approach includes the following steps:
Formation of the Tricyclic Core: The tricyclic core is synthesized through a series of cyclization reactions. This often involves the use of dienes and dienophiles in a Diels-Alder reaction.
Introduction of Functional Groups: The hydroxyethylcarbamoyl and carboxylic acid groups are introduced through subsequent functionalization reactions. This may involve the use of reagents such as ethylene oxide for the hydroxyethyl group and carbon dioxide for the carboxylic acid group.
Purification: The final compound is purified using techniques such as recrystallization or chromatography to obtain the desired product in high purity.
Industrial Production Methods
Industrial production of this compound may involve scaling up the synthetic routes mentioned above. This requires optimization of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
7-(2-Hydroxyethylcarbamoyl)tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form a carbonyl group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of substituted carbamoyl derivatives.
Scientific Research Applications
7-(2-Hydroxyethylcarbamoyl)tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential antiviral properties, particularly against orthopoxvirus species.
Medicine: Investigated for its potential therapeutic applications, including antiviral and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-(2-Hydroxyethylcarbamoyl)tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid involves its interaction with specific molecular targets. For example, its antiviral activity may be attributed to its ability to inhibit viral replication by interfering with viral DNA synthesis . The compound may also interact with cellular enzymes and receptors, modulating various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Tricyclo[3.2.2.02,4]non-8-en-6,7-dicarboxylic acid: Shares a similar tricyclic core but differs in the functional groups attached.
7-(isopropoxycarbonyl)tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid: Similar structure with an isopropoxycarbonyl group instead of a hydroxyethylcarbamoyl group.
Uniqueness
7-(2-Hydroxyethylcarbamoyl)tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
7-(2-hydroxyethylcarbamoyl)tricyclo[3.2.2.02,4]non-8-ene-6-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO4/c15-4-3-14-12(16)10-6-1-2-7(9-5-8(6)9)11(10)13(17)18/h1-2,6-11,15H,3-5H2,(H,14,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XESADUZRXNXMRI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C1C3C=CC2C(C3C(=O)O)C(=O)NCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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